N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 3 and a sulfonamide moiety linked to a 4-butylphenyl group.
Properties
IUPAC Name |
N-(4-butylphenyl)-1,3-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-4-5-6-13-7-9-14(10-8-13)17-21(19,20)15-11-18(3)16-12(15)2/h7-11,17H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXKXJOMKXQNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CN(N=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 4-butylphenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are performed under mild conditions, often in the presence of a base to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Corresponding amines
Substitution: Substituted sulfonamide derivatives
Scientific Research Applications
N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The butylphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity. The pyrazole ring may also participate in π-π stacking interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Benzenesulfonamide Derivatives with Pyrazoline Cores
Example Compounds : 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides (1–9) .
- Structural Differences : These compounds replace the pyrazole ring with a pyrazoline (a five-membered ring with two adjacent nitrogen atoms and one double bond) and incorporate a hydroxyphenyl group instead of a butylphenyl substituent.
- Bioactivity : Tested for carbonic anhydrase inhibition and cytotoxicity, these derivatives exhibit moderate to strong enzyme inhibitory effects, suggesting the sulfonamide-pyrazoline scaffold’s utility in targeting metalloenzymes .
- Key Comparison : The presence of a hydroxyphenyl group in these analogs may enhance solubility via hydrogen bonding compared to the hydrophobic butylphenyl group in the target compound. However, the butyl chain in N-(4-butylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide could improve membrane permeability.
Thiazolidinone Derivatives with Butylphenyl Substituents
Example Compounds: C1–C6 thiazolidinones with 4-butylphenyl groups (e.g., C1: 3-(4-butylphenyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one) .
- Structural Differences: These compounds feature a thiazolidinone core instead of pyrazole, with a butylphenyl group attached to the nitrogen atom.
- The shared butylphenyl group may confer similar pharmacokinetic profiles, such as extended half-life due to lipophilicity.
Pyrazolo-Pyrimidine Sulfonamides
Example Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide .
- Structural Differences : This compound integrates a pyrazolo-pyrimidine fused ring system and a chromen-4-one moiety, linked to a sulfonamide group.
- Key Comparison : The extended π-system in this analog may enhance binding to aromatic protein pockets (e.g., kinase active sites), whereas the simpler pyrazole-sulfonamide structure of the target compound might favor metabolic stability.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : Suzuki coupling and nucleophilic substitution methods used for analogs (e.g., ) could be adapted for derivatizing the target compound to optimize activity.
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